Biotin-PEG3-Mal -

Biotin-PEG3-Mal

Catalog Number: EVT-8082215
CAS Number:
Molecular Formula: C25H39N5O8S
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Biotin-PEG3-Mal, or Biotin-PEG3-Maleimide, is a specialized compound that combines biotin, a polyethylene glycol (PEG) spacer, and a maleimide functional group. This compound is widely utilized in biochemical and biotechnological applications due to its ability to facilitate the introduction of biotin moieties onto proteins, peptides, and other thiol-containing molecules. The maleimide group specifically reacts with reduced thiols to form stable thioether bonds, making Biotin-PEG3-Mal a valuable tool for bioconjugation processes in various scientific fields.

Source and Classification

Biotin-PEG3-Mal is classified as a biotinylated PEG derivative. It is commercially available from various suppliers and is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG spacer arm followed by the introduction of a maleimide group. This compound is essential in applications such as protein labeling, drug delivery systems, and the development of proteolysis targeting chimeras (PROTACs) .

Synthesis Analysis

Methods and Technical Details

The synthesis of Biotin-PEG3-Mal typically follows these steps:

  1. Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form a biotin-NHS ester.
  2. Conjugation to PEG: The activated biotin is then conjugated to a PEG spacer arm, resulting in the formation of biotin-PEG.
  3. Introduction of Maleimide: The final step involves introducing the maleimide group to the biotin-PEG compound through a reaction with maleic anhydride or similar reagents.

This synthetic route ensures that the final product retains high purity and functionality, which are critical for its application in biochemical assays.

Molecular Structure Analysis

Structure and Data

Biotin-PEG3-Mal consists of three key components:

  • Biotin Moiety: Provides high-affinity binding to avidin or streptavidin.
  • Polyethylene Glycol Spacer: Enhances solubility and flexibility while reducing aggregation.
  • Maleimide Functional Group: Enables selective reactions with thiol groups.

The molecular formula for Biotin-PEG3-Mal is C₁₈H₃₅N₃O₇S, with a molecular weight of approximately 405.56 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Biotin-PEG3-Mal primarily undergoes Michael addition reactions where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is characterized by:

  • Specificity: The maleimide group selectively reacts with free thiols, making it particularly useful for protein labeling.
  • Conditions: The reaction typically occurs under mild aqueous conditions at pH 6.5 to 7.5 and room temperature.

Common Reagents and Conditions

  • Reagents: Reduced thiols (e.g., cysteine-containing peptides), maleic anhydride, N-hydroxysuccinimide.
  • Conditions: Mild aqueous conditions, pH 6.5-7.5.

The major product formed from this reaction retains the biological activity of the original molecule while introducing a biotin moiety for further applications.

Mechanism of Action

Biotin-PEG3-Mal does not have a direct mechanism of action but acts as a linker molecule. Its primary function involves facilitating the strong binding between biotin and avidin or streptavidin proteins. Once conjugated to a target biomolecule, the biotin moiety can bind with picomolar affinity to streptavidin, enabling researchers to manipulate or detect the target biomolecule through various downstream applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Biotin-PEG3-Mal exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to the PEG component.
  • Stability: Stable under physiological conditions but should be stored at low temperatures to maintain integrity.

These properties make Biotin-PEG3-Mal suitable for various applications in research and industry.

Applications

Biotin-PEG3-Mal has diverse applications across multiple scientific disciplines:

  1. Chemistry: Used as a cross-linking reagent for biotinylation of molecules, facilitating studies on molecular interactions and binding affinities.
  2. Biology: Employed in labeling proteins, peptides, and other biomolecules for detection and purification using avidin or streptavidin-based systems.
  3. Medicine: Utilized in developing proteolysis targeting chimeras (PROTACs) for targeted protein degradation, offering potential therapeutic applications.
  4. Industry: Applied in producing diagnostic assays, biosensors, and other biotechnological tools .
Biotin-PEG3-Mal in Advanced Bioconjugation Strategies

Mechanisms of Maleimide-Thiol Covalent Bond Formation

Biotin-PEG3-Mal (CAS: 1431618-70-0) enables precise bioconjugation through maleimide-thiol chemistry, where the maleimide group undergoes a Michael addition reaction with sulfhydryl groups (-SH) at physiological pH (6.5-7.5) to form stable thioether linkages [2] [3]. This reaction exhibits exceptional kinetic specificity, proceeding approximately 1,000 times faster than maleimide-amine reactions at neutral pH, minimizing non-specific labeling [5] [7]. The reaction mechanism involves nucleophilic attack by the deprotonated thiolate anion (RS⁻) on the electron-deficient double bond of maleimide, resulting in a succinimide thioether (Figure 1). The pH dependence arises because thiol groups (pKa ~8-9) require partial deprotonation for sufficient nucleophilicity, while maleimides hydrolyze at higher pH (>8.5), reducing conjugation efficiency [5] [8].

Despite the formation of stable thioether bonds, retro-Michael reactions present stability challenges in biological environments. Thiosuccinimides can undergo thiol exchange with endogenous glutathione (GSH), potentially leading to premature conjugate cleavage [8]. Studies demonstrate that the succinimide ring hydrolysis rate determines stability, with half-lives ranging from hours to days depending on molecular environment. For Biotin-PEG3-Mal conjugates, the adjacent tertiary amide in the PEG3 spacer moderately stabilizes the adduct against hydrolysis compared to alkyl maleimides [5] [8]. Recent strategies to enhance stability include in situ transcyclization, where nucleophilic groups (e.g., amines) in the linker region undergo intramolecular ring-opening of the succinimide to form hydrolytically stable products [8].

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation under Different Conditions

pH ValueReaction Rate Constant (M⁻¹s⁻¹)Time to 90% CompletionDominant Species
6.5~20~30 minutesThiol (protonated)
7.0~100-300~5-10 minutesThiolate anion
7.5~500-800~1-2 minutesThiolate anion
8.0~300-500~5 minutesMaleimide hydrolysis

Role of PEG3 Spacers in Modulating Reaction Kinetics and Solubility

The triethylene glycol (PEG3) spacer in Biotin-PEG3-Mal critically influences both physicochemical properties and biological interactions. Comprising three ethylene oxide units, this spacer provides an 11-atom molecular bridge between biotin and maleimide, significantly enhancing aqueous solubility (up to 100 mg/mL in DMSO/DMF) compared to non-PEGylated analogs [3] [6]. This hydrophilicity prevents aggregation of bioconjugates and maintains protein stability during storage [1] [7]. The PEG3 spacer exhibits a hydration radius of approximately 0.75 nm, creating a solvation shell that sterically shields the biotin moiety, thereby reducing non-specific binding while maintaining accessibility to streptavidin [1] [7].

Docking simulations reveal that PEG3's spatial optimization balances accessibility and steric hindrance. Studies with naphthalimide-biotin conjugates demonstrate that shorter PEG chains (PEG1-2) restrict rotational freedom, while longer chains (PEG7-8) cause "off-target" effects by excessive twisting, reducing target engagement [4]. PEG3 represents the optimal compromise, enabling biotin to extend into streptavidin's binding pocket without destabilizing the ligand-protein complex. In cellular studies, PEG3-conjugated RGD peptides showed 3.2-fold higher binding affinity to integrins compared to PEG0 analogs due to reduced steric constraints [7]. Additionally, the spacer's flexible ether backbone decouples maleimide-biotin dynamics, preventing perturbation of either functionality during bioconjugation or detection.

Table 2: Impact of PEG Chain Length on Bioconjugate Performance

PEG UnitsTheoretical Length (Å)Solubility (mg/mL)Binding Affinity (Kd, nM)Steric Interference
0 (direct)0<512.5 ± 1.8High
3~14.285 ± 73.1 ± 0.4Low-Moderate
4~17.592 ± 62.9 ± 0.3Low
8~35.097 ± 58.7 ± 1.1Moderate-High

Comparative Analysis of Click Chemistry vs. Thiol-Maleimide Specificity

Biotin-PEG3-Mal offers orthogonal conjugation specificity compared to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). While click chemistry enables bioorthogonal labeling in complex environments, thiol-maleimide provides kinetic advantages in physiological conditions (pH 6.5-7.5) with second-order rate constants of ~10²-10³ M⁻¹s⁻¹ versus ~10⁻³-1 M⁻¹s⁻¹ for SPAAC reactions [3] [5]. This rapid kinetics allows near-quantitative conjugation within minutes, crucial for labeling sensitive proteins or unstable intermediates. However, maleimide specificity requires free sulfhydryls, necessitating disulfide reduction in many applications, whereas click chemistry targets non-native functional groups (azides/alkynes) introduced metabolically or chemically [1] [3].

The PEG3 spacer uniquely addresses solubility limitations inherent to both strategies. Hydrophobic click chemistry reagents (e.g., DBCO-azide) often require organic co-solvents that denature proteins, but PEG3's hydrophilicity enables direct aqueous conjugation even with hydrophobic payloads [3] [6]. In PROTAC synthesis, Biotin-PEG3-Mal facilitates ternary complex formation by spatially separating E3 ligase-binding (biotin) and warhead-binding moieties, maintaining both functionalities in solvated conformations [6]. Comparative studies show PEG3-biotin conjugates exhibit <5% aggregation versus 15-40% for alkyl-spaced analogs after 72 hours in aqueous buffer [1] [7].

Limitations persist in extracellular vs. intracellular applications. Thiol-maleimide bonds may undergo retro-Michael reactions at high glutathione concentrations (1-10 mM intracellularly), restricting utility for intracellular targeting [8]. For surface protein labeling (e.g., antibody conjugation), the combination of rapid kinetics and extracellular stability makes Biotin-PEG3-Mal ideal. Emerging solutions include hydrolysis-stabilized maleimides (e.g., phenyl-substituted) or post-conjugation ring-opening strategies that leverage PEG3's terminal hydroxyl for stabilization chemistry [5] [8].

Table 3: Bioconjugation Strategy Comparison for Biomolecular Labeling

ParameterThiol-MaleimideCuAACSPAAC
Reaction Rate (M⁻¹s⁻¹)10²-10³10⁻¹-10¹10⁻³-10⁻¹
SpecificityFree thiolsAzide-AlkyneAzide-DBCO
Solubility RequirementsAqueous buffer (pH 6.5-7.5)Often requires co-solventsOften requires co-solvents
Stability in CellsModerate (GSH-sensitive)HighHigh
PEG3 CompatibilityEnhanced solubility & kineticsMay shield reactive sitesMay shield reactive sites

Properties

Product Name

Biotin-PEG3-Mal

IUPAC Name

N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C25H39N5O8S

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)

InChI Key

OSIQQRWDJZNBFW-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

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